3-(4-chlorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
This compound is a derivative of the 1,3,4-thiadiazole scaffold . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related heterocyclic compounds often involves reactions of α-halopyruvamides with nitrogen and sulfur nucleophiles, leading to complex structures like imidazo[1,2-a]pyridine-2-carboxamide and [1,3]thiazolo[4,3-b][1,3]thiazol-4-ium chloride. These reactions are characterized by x-ray crystallography for detailed structural analysis (Lah et al., 2000). Additionally, ring-ring interconversions and the effects of substituents on the thiazole moiety have been explored to understand the chemical behavior and potential modifications of these compounds (Billi et al., 2000).
Chemical Reactivity and Derivative Formation
The recyclization of benzimidazo-fused thiazolium salts into thiazinium salts under specific conditions showcases the chemical reactivity and potential for creating new heterocyclic frameworks (Guseinov et al., 2020). Similarly, the formation of imidazo[2,1-b][2H-1,3,4]thiadiazines by cyclization of amino-5-(4-chlorophenyl)-6H-1,3,4-thiadiazine with α-haloketones demonstrates the versatility of these compounds in generating new molecules (Knak et al., 2015).
Biological Activities
The synthesis and evaluation of phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines for their growth regulatory activity on seedlings of Cucumis sativus indicate potential agricultural applications. Certain derivatives have shown inhibitory and stimulating effects on plant growth, suggesting their utility in agrochemical research (Slyvka et al., 2022). Additionally, the synthesis of 3,4-disubstituted imidazo[2,1-b][1,3]thiazoles and their cytotoxic effects on cancer cells highlight the potential of these compounds in medicinal chemistry and oncology research (Meriç et al., 2008).
Antimicrobial Activity
The preparation of imidazole derivatives and their evaluation for antimicrobial activities against various bacterial and fungal strains underscore the potential of these compounds in developing new antimicrobial agents. The structural modifications lead to significant variations in activity, illustrating the importance of chemical structure in medicinal applications (Salman et al., 2015).
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN2OS.BrH/c1-14-4-2-5-17(12-14)21-13-19(23,15-6-8-16(20)9-7-15)22-10-3-11-24-18(21)22;/h2,4-9,12,23H,3,10-11,13H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJQPZCMRGTJNA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)Cl)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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